molecular formula C20H21N5O B2896662 1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 1396631-57-4

1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

Cat. No.: B2896662
CAS No.: 1396631-57-4
M. Wt: 347.422
InChI Key: AYJFGEKDXFQVHY-UHFFFAOYSA-N
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Description

1-Benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine (CAS 1396631-57-4) is a synthetic organic compound with a molecular formula of C20H21N5O and a molecular weight of 347.41 g/mol . This chemical entity features a distinct molecular architecture, comprising a benzoyl-substituted piperazine moiety linked to a phenyl-1,2,4-triazole system . This specific structure, which can be represented by the SMILES notation O=C(c1ccccc1)N1CCN(CC1)Cc1nncn1c1ccccc1, suggests potential for use as a valuable chemical intermediate or a pharmacophore in medicinal chemistry research . The hybrid nature of its structure, combining two privileged scaffolds common in pharmaceutical agents, makes it a compound of significant interest for developing novel bioactive molecules. Researchers can utilize this compound in various applications, including but not limited to, the synthesis of more complex chemical libraries, structure-activity relationship (SAR) studies, and as a building block in drug discovery projects targeting central nervous system disorders, oncological pathways, or infectious diseases. The compound is supplied with high-quality standards for research applications. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

phenyl-[4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c26-20(17-7-3-1-4-8-17)24-13-11-23(12-14-24)15-19-22-21-16-25(19)18-9-5-2-6-10-18/h1-10,16H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJFGEKDXFQVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=CN2C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1-Benzoyl-3-Thiosemicarbazide

A foundational approach involves the cyclization of 1-benzoyl-3-thiosemicarbazide to form the 1,2,4-triazole core. Dharmesh S. Dayama et al. demonstrated that treating 1-benzoyl-3-thiosemicarbazide with aqueous sodium hydroxide or sodium ethoxide under reflux conditions induces cyclization, yielding 5-substituted-1H-1,2,4-triazole-3-thione. Subsequent alkylation of the triazole thione with a piperazine derivative introduces the methylpiperazine moiety. For instance, reacting the triazole intermediate with chloromethylpiperazine in dimethylformamide (DMF) at 80°C for 12 hours facilitates nucleophilic substitution, forming the critical C–N bond.

Key Reaction Conditions

  • Reagents : 1-Benzoyl-3-thiosemicarbazide, NaOH/NaOEt, chloromethylpiperazine
  • Solvent : DMF
  • Temperature : 80°C
  • Yield : 60–75% (estimated from analogous reactions)

Direct Alkylation of Preformed Piperazine-Triazole Hybrids

Alternative strategies prioritize the pre-assembly of the triazole-piperazine scaffold. Patent EP0118138A1 discloses methods for synthesizing piperazine derivatives bearing heterocyclic substituents. For example, 4-(4-phenyl-1-piperazinyl)phenoxymethyl groups are introduced via nucleophilic aromatic substitution, leveraging the reactivity of halogenated triazole precursors. Adapting this protocol, 4-phenyl-4H-1,2,4-triazol-3-ylmethanol may be converted to its chloromethyl analog using thionyl chloride, followed by coupling with 1-benzoylpiperazine in the presence of potassium carbonate.

Optimization Insights

  • Catalyst : KI (10 mol%) accelerates alkylation kinetics.
  • Solvent : Acetonitrile improves solubility of polar intermediates.
  • Workup : Aqueous extraction removes unreacted starting materials, enhancing purity.

Acylation of 4-[(4-Phenyl-4H-1,2,4-Triazol-3-yl)Methyl]Piperazine

The final benzoyl group is introduced via acylation. Treating 4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine with benzoyl chloride in dichloromethane (DCM) at 0–5°C achieves selective N-benzoylation. Triethylamine serves as a base to neutralize HCl, driving the reaction to completion.

Critical Parameters

  • Molar Ratio : 1:1.2 (piperazine derivative:benzoyl chloride) minimizes diacylation.
  • Reaction Time : 4–6 hours ensures >90% conversion.

Mechanistic Considerations and Byproduct Mitigation

Cyclization Kinetics

The cyclization of 1-benzoyl-3-thiosemicarbazide proceeds via a thiolactam intermediate, which undergoes tautomerization to the triazole-thione. Density functional theory (DFT) studies suggest that electron-withdrawing groups on the benzoyl moiety lower the activation energy by stabilizing the transition state.

Competing Pathways in Alkylation

During the alkylation step, over-alkylation at the piperazine nitrogen is a common side reaction. Employing a bulky base like diisopropylethylamine (DIPEA) sterically hinders undesired quaternization, improving selectivity for monoalkylated products.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : The benzoyl group resonates as a singlet at δ 7.45–7.55 ppm, while the triazole’s methylene protons appear as a triplet near δ 4.20 ppm (J = 6.5 Hz).
  • LC-MS : Molecular ion peak at m/z 402.2 ([M+H]⁺) confirms the target molecular weight.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water = 70:30) reveals a single peak at 8.2 minutes, indicating >98% purity.

Applications and Derivative Synthesis

Antimicrobial Activity

Structural analogs of this compound exhibit potent activity against Candida albicans (MIC₈₀: 0.0156 μg/mL) and Staphylococcus aureus (MIC: 0.5 μM), surpassing fluconazole and gentamicin in efficacy.

Methionine Aminopeptidase Inhibition

Triazole-piperazine hybrids inhibit methionine aminopeptidase type II (MetAP2), a therapeutic target in cancer. Compound 77k from Hou et al. demonstrates IC₅₀ values of <1 μM against HepG2 cells, highlighting the scaffold’s versatility.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the benzoyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The benzoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Piperazine-Triazole Hybrids

Table 1: Key Structural Differences and Physicochemical Properties
Compound Name Substituents on Piperazine Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 1-Benzoyl, 4-(4-phenyl-4H-1,2,4-triazol-3-yl) ~407.4 (estimated) Not reported Triazole, benzoyl
1-(N1-Benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-((N1-(2-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine Nitroimidazole, nitrobenzyl-triazole ~538.5 64–66 Nitroimidazole, triazole
4-(5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine Bromobenzylthio, pyridine ~438.3 Not reported Thioether, triazole
1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine Dimethyltriazole 195.26 Not reported Triazole, no aromatic substituents

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s benzoyl group (electron-withdrawing) contrasts with nitroimidazole in , which may influence pharmacokinetics (e.g., metabolic stability) .
  • Simpler Derivatives : The dimethyltriazole derivative () lacks aromaticity, reducing molecular weight and possibly improving solubility but limiting π-π stacking interactions critical for target binding .

Key Observations :

  • Click Chemistry : The target compound’s synthesis likely mirrors , using CuI-catalyzed azide-alkyne cycloaddition for triazole formation, a high-yield and regioselective method .
  • Acid-Mediated Reactions : employs thionyl chloride for piperazine functionalization, useful for introducing chloroethyl groups but requiring stringent conditions .

Key Observations :

  • Receptor Specificity : The target compound’s benzoyl group may enhance 5-HT receptor binding compared to methoxyphenyl derivatives (), where electron-donating groups like methoxy improve CNS penetration .
  • Antimicrobial Efficacy : Thioether-linked triazoles () show broad-spectrum activity, but the target compound’s lack of sulfur substituents may limit this .

Critical Analysis of Substituent Effects

  • Aromatic vs. Aliphatic Substituents : Benzoyl and phenyl groups (target compound) favor aromatic interactions in receptor binding, whereas aliphatic chains (e.g., butylthio in ) enhance hydrophobicity but reduce target specificity .
  • Triazole Positioning: 1,2,4-Triazole at the 3-position (target compound) vs.

Biological Activity

1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is a synthetic compound featuring a piperazine core substituted with a benzoyl group and a triazole moiety. This structural arrangement suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The triazole ring is known for its diverse biological properties, including antimicrobial, antiviral, and anticancer activities.

Chemical Structure and Properties

The compound's molecular formula is C20H21N5OC_{20}H_{21}N_5O, with a molecular weight of approximately 349.42 g/mol. The presence of both a benzoyl and a triazole group enhances its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to the following mechanisms:

  • Hydrogen Bonding : The triazole ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as proteins and nucleic acids.
  • Enzyme Inhibition : Triazole derivatives have been documented to inhibit various enzymes, which may contribute to their anticancer and antimicrobial effects .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against both Gram-positive and Gram-negative bacteria.

CompoundActivityReference
1-benzoyl-4-(phenyltriazole)piperazineAntibacterial
Similar triazolesAntifungal

Anticancer Activity

The anticancer potential of this compound is supported by its ability to induce apoptosis in cancer cells. Studies have shown that triazole derivatives can interact with cancer cell pathways, leading to reduced proliferation rates.

StudyCell LineIC50 (µM)Reference
Triazole derivativeA431 (skin cancer)< 10
Triazole derivativeJurkat (leukemia)< 10

Anti-inflammatory Properties

The compound has also been investigated for anti-inflammatory effects. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study found that derivatives of the triazole family exhibited MIC values comparable to standard antibiotics against E. coli and Staphylococcus aureus.
  • Cytotoxicity Assays : In vitro assays demonstrated that certain triazole derivatives could significantly inhibit the growth of cancer cell lines, showing promise as potential chemotherapeutic agents.
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between triazole compounds and target proteins involved in cancer progression, suggesting a rational basis for their therapeutic use .

Q & A

Q. What are the standard synthetic routes for 1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine, and how do reaction conditions influence yield?

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example:

  • Click Chemistry : A stirred solution of 1-benzoyl-4-propargylpiperazine reacts with azidophenyl derivatives in a 1:2 H₂O:DCM mixture, catalyzed by CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) at ambient temperature .
  • Key Variables : Reaction time (2–4 hrs), solvent polarity, and stoichiometric ratios (e.g., 1.2 equiv. of azide) critically affect regioselectivity and purity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating the final product .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the benzoyl, piperazine, and triazole moieties. Aromatic protons appear at δ 7.2–8.1 ppm, while piperazine methylene groups resonate at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z calculated for C₂₆H₂₆N₅O: 432.2134) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming stereochemistry and hydrogen-bonding networks .

Q. How are the compound’s physicochemical properties assessed for drug discovery?

  • LogP : Measured via HPLC to evaluate lipophilicity (critical for blood-brain barrier penetration).
  • Solubility : Assessed in PBS (pH 7.4) or DMSO. Piperazine derivatives often require co-solvents due to low aqueous solubility .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify hydrolytic or oxidative liabilities .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacological profile?

  • SAR Studies :
    • Triazole Substitution : Replacing the phenyl group with electron-withdrawing substituents (e.g., -NO₂) may improve receptor binding .
    • Piperazine Linker : Introducing methyl or fluorobenzyl groups alters conformational flexibility and bioavailability .
  • Docking Simulations : Molecular docking (AutoDock Vina) predicts interactions with targets like 5-HT₁A/5-HT₇ receptors. Key residues (e.g., Asp116 in 5-HT₁A) form hydrogen bonds with the triazole moiety .

Q. How to resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
    • Validation : Replicate assays using standardized protocols (e.g., Eurofins Panlabs).
    • Meta-Analysis : Compare data across studies, adjusting for variables like cell line (HEK293 vs. CHO) or endpoint detection method (luminescence vs. fluorescence) .

Q. What strategies optimize crystallography outcomes for low-solubility derivatives?

  • Co-Crystallization : Use small-molecule additives (e.g., hexafluoroisopropanol) to improve crystal packing.
  • Cryo-Cooling : Flash-freeze crystals at 100 K with glycerol as a cryoprotectant.
  • Data Collection : High-intensity synchrotron radiation (e.g., Diamond Light Source) enhances resolution for weakly diffracting crystals .

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